molecular formula C4H8N4OS B1405082 3-(ethylsulfinyl)-1H-1,2,4-triazol-5-amine CAS No. 1707737-39-0

3-(ethylsulfinyl)-1H-1,2,4-triazol-5-amine

Cat. No. B1405082
M. Wt: 160.2 g/mol
InChI Key: CMFVNJFQAMZSLW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : Research has explored various synthesis methods for 1,2,4-triazole derivatives, which include 3-(ethylsulfinyl)-1H-1,2,4-triazol-5-amine. For instance, a study detailed a method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles using ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate and anilines or amines through a one-pot process (Shen & Zhang, 2015).

  • Structural Analysis : Structural studies of similar compounds, such as 4-amino-3-butyl-1,2,4-triazole-5-thione, have been conducted to understand their molecular and crystal structures, which can be relevant for the understanding of 3-(ethylsulfinyl)-1H-1,2,4-triazol-5-amine (Belcher & Squattrito, 2006).

Applications in Chemistry

  • Antioxidant Activity : A study on S-substituted derivatives of 1,2,4-triazole-5-thiones showed significant antioxidant activity, which suggests potential applicability of 3-(ethylsulfinyl)-1H-1,2,4-triazol-5-amine in similar contexts (Tumosienė et al., 2014).

  • Antimicrobial Properties : Synthesis and antimicrobial activities of some 1,2,4-triazole derivatives, including compounds structurally similar to 3-(ethylsulfinyl)-1H-1,2,4-triazol-5-amine, have been investigated, indicating potential applications in antimicrobial treatments (Bektaş et al., 2007).

Advanced Synthesis Techniques

  • Microwave-Assisted Synthesis : Research has developed microwave-assisted methods for synthesizing 1,2,4-triazole derivatives, demonstrating an efficient and scalable approach that could be applicable to 3-(ethylsulfinyl)-1H-1,2,4-triazol-5-amine (Lim et al., 2018).

  • Green Chemistry Approaches : A study described a metal- and oxidant-free approach for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, aligning with green chemistry principles. This approach could be relevant for synthesizing environmentally friendly derivatives of 3-(ethylsulfinyl)-1H-1,2,4-triazol-5-amine (Guo et al., 2021).

Photophysical Properties

  • Optical Materials Applications : Certain 1,2,4-triazol-3-amines have been studied for their fluorescence and aggregation-induced emission properties, indicating potential uses in organic, medicinal chemistry, and optical materials, which could extend to 3-(ethylsulfinyl)-1H-1,2,4-triazol-5-amine (Guo et al., 2021).

Safety And Hazards

This involves studying any potential dangers associated with the compound. This could include toxicity data, flammability, and any precautions that need to be taken when handling the compound.


Future Directions

This could involve a discussion of any potential applications of the compound, areas where further research is needed, or new methods of synthesis that could be explored.


Please note that this is a general guide and the specific details would depend on the exact nature of the compound being studied. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a reliable online resource. If you have any other questions, feel free to ask!


properties

IUPAC Name

5-ethylsulfinyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4OS/c1-2-10(9)4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFVNJFQAMZSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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